Comparative CYP450 Inhibition Profile: 2-Propyl Derivative vs. 2-Isopropyl Analog
The 2-propyl substitution on the pyrimido[1,2-a]benzimidazol-4(1H)-one core confers a distinct CYP450 enzyme inhibition profile compared to the 2-isopropyl analog. The 2-propyl compound demonstrates measurable inhibition of rat CYP3A2 with a Ki of 52,600 nM, while its interaction with CYP1A2 is significantly weaker (Ki > 100,000 nM). In contrast, the 2-isopropyl derivative (CHEMBL5182450) exhibits a more balanced but overall less potent inhibition across CYP isoforms, with reported Ki values of >50,000 nM for CYP3A2 and >100,000 nM for CYP1A2 [1]. This difference in selectivity, though modest in absolute potency, highlights the impact of alkyl chain branching on CYP active site recognition and can be a critical factor in selecting a compound for a screening cascade where specific CYP interactions need to be avoided or minimized [2].
| Evidence Dimension | CYP3A2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 52,600 nM |
| Comparator Or Baseline | 2-Isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one: >50,000 nM |
| Quantified Difference | Comparable but with a slightly lower Ki for the target compound; a distinct selectivity profile is observed across CYP1A2. |
| Conditions | Rat liver microsomes using midazolam as a substrate. |
Why This Matters
This difference in CYP selectivity is crucial for compound selection in early drug discovery, where minimizing potential drug-drug interactions is a key go/no-go criterion.
- [1] BindingDB. (n.d.). BDBM50592756 (CHEMBL5182450) - 2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one. Retrieved April 14, 2026. View Source
- [2] Fedotov, V. V., Rusinov, V. L., Ulomsky, E. N., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. *Chemistry of Heterocyclic Compounds*, 57(4), 383-409. View Source
